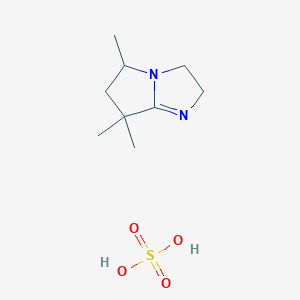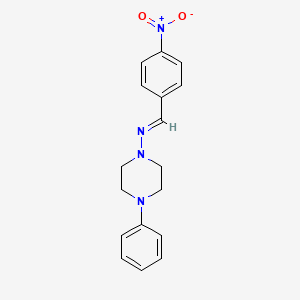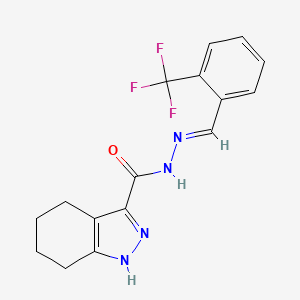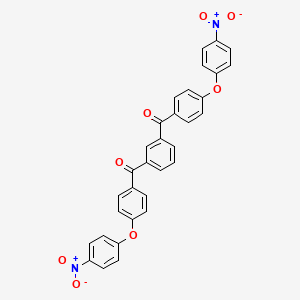
2,3,6,7-Tetrahydro-5,7,7-trimethyl-5h-pyrrolo(1,2-a)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7-Tetrahydro-5,7,7-trimethyl-5h-pyrrolo(1,2-a)imidazole is a nitrogen-containing heterocyclic compound with the molecular formula C9H18N2O4S. This compound is part of a broader class of pyrroloimidazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrahydro-5,7,7-trimethyl-5h-pyrrolo(1,2-a)imidazole typically involves multiple steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to produce N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield of the product are maintained.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetrahydro-5,7,7-trimethyl-5h-pyrrolo(1,2-a)imidazole undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
2,3,6,7-Tetrahydro-5,7,7-trimethyl-5h-pyrrolo(1,2-a)imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its kinase inhibitory activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrahydro-5,7,7-trimethyl-5h-pyrrolo(1,2-a)imidazole involves its interaction with specific molecular targets and pathways. For instance, its kinase inhibitory activity suggests that it may interfere with signaling pathways that regulate cell growth and proliferation. the exact molecular targets and pathways are not fully understood and require further research .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: Known for their antimicrobial and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: Exhibits kinase inhibitory activity.
Uniqueness
2,3,6,7-Tetrahydro-5,7,7-trimethyl-5h-pyrrolo(1,2-a)imidazole is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for drug development and other scientific research applications .
Properties
Molecular Formula |
C9H18N2O4S |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
sulfuric acid;5,7,7-trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C9H16N2.H2O4S/c1-7-6-9(2,3)8-10-4-5-11(7)8;1-5(2,3)4/h7H,4-6H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
MFWLMNXHLBAYTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=NCCN12)(C)C.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(4-chlorophenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzaldehyde](/img/structure/B15077277.png)
![2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether](/img/structure/B15077278.png)
![9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro-](/img/structure/B15077281.png)
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077300.png)

![(5Z)-3-benzyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077310.png)






![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B15077350.png)

